molecular formula C22H22F3N3O2 B1665322 1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- CAS No. 220831-12-9

1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-

Cat. No.: B1665322
CAS No.: 220831-12-9
M. Wt: 417.4 g/mol
InChI Key: NFHOOEAJZHDDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AU-006 is an anti-ulcer drug which is effective in the treatment of gastric ulcers by inhibiting gastric acid secretion.

Properties

CAS No.

220831-12-9

Molecular Formula

C22H22F3N3O2

Molecular Weight

417.4 g/mol

IUPAC Name

3-[[1-(2-methylphenyl)-6-(trifluoromethoxy)-2,3-dihydropyrrolo[3,2-c]quinolin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C22H22F3N3O2/c1-14-6-2-3-8-17(14)28-12-10-16-20(28)15-7-4-9-18(30-22(23,24)25)19(15)27-21(16)26-11-5-13-29/h2-4,6-9,29H,5,10-13H2,1H3,(H,26,27)

InChI Key

NFHOOEAJZHDDNB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO

Canonical SMILES

CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-methylphenyl)-4-((3-hydroxypropyl)amino)-6-trifluoromethoxy-2,3-dihydropyrrolo(3,2-c)quinoline
AU 006
AU-006
AU006

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Methylphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline(380 mg, 1.0 mmol) was dissolved in 3-amino-1-propanol(5 ml), then reacted at the same condition of Step 5 in the Example 1 to obtain 313 mg of desired compound as solid in 75% of yield.
Name
1-(2-Methylphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 2
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 3
Reactant of Route 3
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 4
Reactant of Route 4
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 5
Reactant of Route 5
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 6
Reactant of Route 6
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-

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